molecular formula C9H6F3NO2 B8718168 2,2,2-Trifluoro-n-(2-formylphenyl)acetamide CAS No. 6203-15-2

2,2,2-Trifluoro-n-(2-formylphenyl)acetamide

Cat. No. B8718168
CAS RN: 6203-15-2
M. Wt: 217.14 g/mol
InChI Key: IPHYFOUFLQMDIG-UHFFFAOYSA-N
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Patent
US06656948B2

Procedure details

o-(trifluoroacetamido)benzaldehyde (4). To a suspension of o-nitrobenzaldehyde (3 g, 19.86 mmol) in 35% aqueous hydrochloric acid (35 ml) was added 21 g (93.1 mmol) of tin (II) chloride in small portions. The suspension was stirred at room temperature for 72 h, neutralized with 6N aqueous sodium hydroxide and extracted with chloroform (4×50 ml). The combined chloroform layers were dried over sodium sulphate and evaporated, yielding 1.87 g (78%) of o-aminobenzaldehyde 3. A part of this residue (1.26 g, 10.4 mmol) was dissolved in dry ethyl ether (5 ml). This solution was cooled to 0° C. and treated dropwise with trifluoroacetic anhydride (2 ml, 14.15 mmol), while magnetically stirred. The solution was stirred for 2 h at room temperature. The solvent was evaporated and the residue was chromatographed on silica gel, eluting with a 7:3 petroleum ether-dichloromethane mixture. Yield, 1.65 g (77%) of compound 4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
21 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
FC(F)(F)C([NH:5][C:6]1[CH:13]=[CH:12][CH:11]=[CH:10][C:7]=1[CH:8]=[O:9])=O.[N+](C1C=CC=CC=1C=O)([O-])=O.[Sn](Cl)Cl.[OH-].[Na+]>Cl>[NH2:5][C:6]1[CH:13]=[CH:12][CH:11]=[CH:10][C:7]=1[CH:8]=[O:9] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)NC1=C(C=O)C=CC=C1)(F)F
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=O)C=CC=C1
Name
Quantity
35 mL
Type
solvent
Smiles
Cl
Step Three
Name
Quantity
21 g
Type
reactant
Smiles
[Sn](Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred at room temperature for 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (4×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined chloroform layers were dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
NC1=C(C=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.87 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.